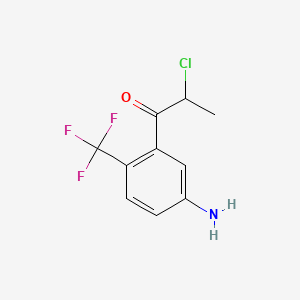
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
准备方法
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves several steps, typically starting with the appropriate substituted benzene derivative. Common synthetic routes include:
Nitration and Reduction:
Trifluoromethylation: The incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
化学反应分析
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .
相似化合物的比较
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups but different core structures.
Chloropropanones: Compounds with similar chloropropanone moieties but different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one, with the CAS number 1806403-30-4, is an organic compound notable for its potential biological activities. Its structure includes a trifluoromethyl group and an amino group, which enhance its interaction with biological targets. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C10H9ClF3NO
- Molecular Weight : 251.63 g/mol
- Structure : The compound features a chloropropanone moiety linked to a phenyl ring that carries an amino group and a trifluoromethyl substituent.
Biological Activity
This compound exhibits significant biological activity due to its structural characteristics:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The presence of the amino group allows for hydrogen bonding with target proteins, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets .
- Enzyme Interaction : The compound has been shown to interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for its anticipated role in drug development .
Research Findings
Recent studies have evaluated the biological activity of this compound through various methods, including molecular docking and pharmacological assays.
Table 1: Summary of Biological Activities
Case Studies
A detailed examination of case studies reveals the compound's efficacy in different biological contexts:
- Cell Proliferation Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast adenocarcinoma (MCF-7) cells, suggesting its potential as an anticancer agent. The observed IC50 values indicated a dose-dependent response with increased apoptosis markers such as cleaved caspase-3 and p53 activation .
- Molecular Docking Studies : Computational analyses using molecular docking techniques revealed strong binding affinities between the compound and target proteins involved in cancer progression. The trifluoromethyl group was identified as a critical factor influencing binding efficiency due to increased hydrophobic interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the chloropropanone precursor followed by substitution reactions to incorporate the amino and trifluoromethyl groups.
属性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC 名称 |
1-[5-amino-2-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3 |
InChI 键 |
BXAUDZUOYAHBTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















